molecular formula C20H11NO2 B013856 N-(1-Pyrenyl)maleimide CAS No. 42189-56-0

N-(1-Pyrenyl)maleimide

Cat. No. B013856
CAS RN: 42189-56-0
M. Wt: 297.3 g/mol
InChI Key: YXKWRQLPBHVBRP-UHFFFAOYSA-N
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Description

Synthesis Analysis

N-(1-Pyrenyl)maleimide is synthesized through the reaction of maleic anhydride with pyrene-containing compounds. The specific synthesis process and conditions vary based on the desired yield and purity of the product. Although detailed synthesis protocols are not directly covered in the available literature, the compound's utility in biochemical research implies standard synthetic chemistry techniques involving maleimide and pyrene precursors.

Molecular Structure Analysis

The molecular structure of N-(1-Pyrenyl)maleimide plays a critical role in its reactivity and fluorescence characteristics. Its structure allows for nonfluorescent behavior in aqueous solutions but forms strongly fluorescent adducts with sulfhydryl groups. This reactivity is due to the pyrene chromophore's electronic properties, which undergo significant changes upon conjugation, thereby altering its fluorescence emission spectrum.

Chemical Reactions and Properties

N-(1-Pyrenyl)maleimide reacts predominantly with sulfhydryl groups to form fluorescent adducts, a property exploited in cross-linking studies to probe the spatial proximity of sulfhydryl and amino groups in proteins. The reaction is relatively fast and can be monitored through changes in fluorescence intensity, making it a useful tool for studying protein structures and dynamics.

Physical Properties Analysis

The physical properties of N-(1-Pyrenyl)maleimide, such as solubility in various solvents, fluorescence characteristics (excitation and emission wavelengths), and stability under different conditions, are essential for its application in biochemical research. While specific data on these properties are not provided in the abstracts, they can generally be inferred based on the compound's molecular structure and known behavior in biological systems.

Chemical Properties Analysis

Chemically, N-(1-Pyrenyl)maleimide is notable for its selective reactivity with sulfhydryl groups over amino groups, except under certain conditions where intramolecular aminolysis can occur. This selectivity is crucial for its application in studying protein modifications and interactions. Additionally, its fluorescence properties—particularly changes in emission spectra upon reaction—provide valuable insights into the molecular environment surrounding the pyrene moiety in biological systems.

Scientific Research Applications

  • Study of Microsomal Glutathione S-transferase

    It is used as a probe to understand the supramolecular structure of microsomal glutathione S-transferase (Piemonte et al., 1993).

  • Leukemia Treatment

    N-(1-pyrenyl) maleimide has been shown to induce apoptosis in Jurkat T cells through the mitochondrial pathway, suggesting its potential as a therapeutic agent for leukemia treatment (Huang & Wang, 2012).

  • Inhibition of Sodium- and Potassium-Activated Adenosine Triphosphatase

    It inhibits the ability of lamb kidney sodium- and potassium-activated adenosine triphosphatase to bind ouabain, with protection by the binding of ouabagenin at Cys-367 and Cys-656 sites (Kirley & Peng, 1991).

  • Inhibition of Telomerase Activity and Induction of Apoptosis

    N-(1-Pyrenyl) maleimide inhibits telomerase activity and induces apoptosis in Jurkat cells, and displays differential cytotoxicity against hematopoietic cancer cells (Huang et al., 2012).

  • Study of Tropomyosin in Muscle Cells

    Adducts of N-(1-pyrenyl)maleimide with rabbit skeletal muscle tropomyosin show excimer fluorescence, making it a useful probe for studying conformational changes and binding interactions of tropomyosin with other contractile proteins (Lin, 1982).

  • Mitochondrial Dysfunction Induction

    It induces Bak oligomerization and mitochondrial dysfunction in Jurkat cells, independent of caspase-8 activation (Huang et al., 2014).

  • Fluorescence Polarization Studies

    N-(3-pyrene)maleimide is useful for fluorescence polarization studies of high molecular weight proteins and macro-molecules with reactive sulfhydryl groups (Weltman et al., 1973).

  • Probing Microenvironmental and Dynamics Properties of Protein Binding Sites

    It is highly fluorescent upon covalent binding with protein sulfhydryl and amino groups, providing insights into protein binding sites (Benci et al., 1995).

  • Ribosomal Structure and Conformation Studies

    It offers a possible fluorescent probe for studying ribosomal structure and conformation (Lee & Heintz, 1976).

  • Monitoring Radiation-Induced Polymerization

    N-(1-pyrene)maleimide exhibits a fluorescence response correlated to monomer conversion in radiation-induced polymerization of methyl methacrylate (Frahn et al., 2001).

Safety And Hazards

N-(1-Pyrenyl)maleimide is classified as an eye irritant, skin irritant, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

1-pyren-1-ylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11NO2/c22-17-10-11-18(23)21(17)16-9-7-14-5-4-12-2-1-3-13-6-8-15(16)20(14)19(12)13/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKWRQLPBHVBRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)N5C(=O)C=CC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40962350
Record name N-(1-Pyrenyl)maleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40962350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Pyrenyl)maleimide

CAS RN

42189-56-0
Record name N-(1-Pyrenyl)maleimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42189-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1-Pyrenyl)maleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40962350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(pyren-1-yl)-1H-pyrrole-2,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.621
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
876
Citations
PR Huang, YM Yeh, CC Pao, CY Chen… - Molecular biology …, 2012 - Springer
Telomerase activity is repressed in normal human somatic cells, but is activated in most cancers, suggesting that telomerase may be an important target for cancer therapy. Agents that …
PR Huang, SC Hung, CC Pao, TCV Wang - BioMed Research …, 2015 - hindawi.com
N-(1-pyrenyl) maleimide (NPM) is a fluorescent reagent that is frequently used as a derivatization agent for the detection of thio-containing compounds. NPM has been shown to display …
Number of citations: 10 www.hindawi.com
N Ercal, S Oztezcan, TC Hammond… - … of Chromatography B …, 1996 - Elsevier
N-Acetylcysteine is a thiol antioxidant with expanding clinical importance. A sensitive, rapid method for determining reduced N-acetylcysteine (NAC) concentration in biological samples …
M Yusof, R Neal, N Aykin, N Ercal - Biomedical …, 2000 - Wiley Online Library
D‐Penicillamine (2‐amino‐3‐mercapto‐3‐methylbutanoic acid), a well‐known heavy metal chelator, is the drug of choice in the treatment of Wilson's disease and is also effective for the …
J Ogony, S Mare, W Wu, N Ercal - Journal of Chromatography B, 2006 - Elsevier
2-Mercaptoethylamine (cysteamine) is an aminothiol compound used as a drug for the treatment of cystinosis, an autosomal recessive lysosomal storage disorder. Because of …
EG Sedgwick, J Meuller, C Hou, J Rydström… - Biochemistry, 1997 - ACS Publications
The pyridine nucleotide transhydrogenase of Escherichia coli is a proton pump composed of two subunits (α and β) organized as an α 2 β 2 tetramer. The enzyme contains seven …
Number of citations: 20 0-pubs-acs-org.brum.beds.ac.uk
RA Winters, J Zukowski, N Ercal, RH Matthews… - Analytical …, 1995 - Elsevier
The compound N-(1-pyrenyl)maleimide (NPM) reacts with free sulfhydryl groups to form fluorescent derivatives. A new method for measurement of glutathione and other biological thiols …
D Panda, B Bhattacharyya - European journal of biochemistry, 1992 - Wiley Online Library
Excimer‐forming cysteines in tubulin are detected by the presence of excimer fluorescence in N‐(1‐pyrenyl)maleimide‐labeled tubulin. The ratio of excimer/monomer fluorescence of …
Y Higashi, M Yamashiro, R Yamamoto… - Journal of liquid …, 2003 - Taylor & Francis
Bucillamine, N‐(2‐mercapto‐2‐methylpropionyl)‐L‐cysteine, is a novel disease‐modifying anti‐rheumatic drug containing two sulfhydryl groups. We investigated high performance …
CY Chen, PC Chang, TH Wang, TCV Wang - Leukemia Research, 2017 - Elsevier
In a search for anticancer drugs by screening for inhibitors of telomerase, we have identified several small-molecule inhibitors that selectively inhibit telomerase in a cell-free system. …

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